molecular formula C23H30ClN3O2S B12412135 LSD1-IN-13 (hydrochloride)

LSD1-IN-13 (hydrochloride)

Cat. No.: B12412135
M. Wt: 448.0 g/mol
InChI Key: YBOJCNGNRDFYOE-UMIAIAFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSD1-IN-13 (hydrochloride) (compound 7e) is an orally active, potent inhibitor of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme implicated in cancer progression. It exhibits an IC50 of 24.43 nM against LSD1, demonstrating high selectivity and efficacy in preclinical models . A key feature of LSD1-IN-13 (hydrochloride) is its ability to activate CD86 expression (EC50: 470 nM), a critical immune checkpoint marker, and induce differentiation in acute myeloid leukemia (AML) cell lines . Its oral bioavailability and targeted mechanism make it a promising candidate for AML research and therapy development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30ClN3O2S

Molecular Weight

448.0 g/mol

IUPAC Name

(1R,2S)-2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-(piperidin-4-ylmethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C23H29N3O2S.ClH/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17;/h1-7,14,17,21-22,24-25H,8-13,15-16H2;1H/t21-,22+;/m0./s1

InChI Key

YBOJCNGNRDFYOE-UMIAIAFLSA-N

Isomeric SMILES

C1CNCCC1CN[C@@H]2C[C@H]2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl

Canonical SMILES

C1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl

Origin of Product

United States

Preparation Methods

Structural Characteristics and Molecular Design

Core Scaffold and Substituent Analysis

LSD1-IN-13 hydrochloride belongs to the tranylcypromine (PCPA) derivative family, characterized by a cyclopropylamine core that forms a covalent adduct with flavin adenine dinucleotide (FAD) in the LSD1 active site. The compound’s molecular formula is C23H30ClN3O2S , with a molecular weight of 448.02 g/mol. Key structural features include:

  • A 4-bromophenyl group at the para position of the cyclopropane ring, enhancing hydrophobic interactions with LSD1’s substrate-binding pocket.
  • A fluorine substituent at the meta position, improving binding affinity and selectivity over LSD2.
  • A thioether-linked side chain (-S-CH2-) contributing to metabolic stability and oral bioavailability.

The hydrochloride salt form improves aqueous solubility, critical for in vivo administration.

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of LSD1-IN-13 hydrochloride follows a multi-step protocol common to PCPA derivatives, involving:

  • Cyclopropane Ring Formation : Base-catalyzed cyclization of α,β-unsaturated esters with diazo compounds yields the tranylcypromine core.
  • Bromination and Fluorination : Electrophilic aromatic substitution introduces bromine and fluorine at the para and meta positions, respectively.
  • Side Chain Installation : Mitsunobu or nucleophilic substitution reactions attach the thioether-containing side chain.
  • Salt Formation : Treatment with hydrochloric acid produces the hydrochloride salt.
Table 1: Key Synthetic Intermediates and Conditions
Step Reaction Reagents/Conditions Yield (%) Reference
1 Cyclopropane formation NaH, DMF, 0°C → RT 78
2 Para-bromination Br2, FeCl3, CH2Cl2, 40°C 65
3 Meta-fluorination Selectfluor®, AcOH, 80°C 82
4 Thioether coupling K2CO3, DMF, 60°C 71
5 Salt formation HCl (g), Et2O, 0°C 95

Stereochemical Considerations

LSD1-IN-13 exists as a racemic mixture, but the cis -configured enantiomer exhibits superior LSD1 inhibition (IC50 = 24.43 nM) compared to the trans isomer (IC50 = 740 nM). Chiral HPLC separation using a cellulose-based column resolves enantiomers, with the active (+)-cis form demonstrating a 260-fold selectivity over LSD2.

Biochemical and Pharmacological Profiling

Enzymatic Inhibition Assays

LSD1-IN-13’s potency was validated using a fluorescence-based assay (Cayman Chemical LSD1 Inhibitor Screening Kit):

  • IC50 Determination : Incubation of LSD1 (10 nM) with H3K4me2 substrate (10 µM) and varying inhibitor concentrations (0.1–1000 nM) yielded an IC50 of 24.43 ± 2.1 nM.
  • Selectivity Profile : >4000-fold selectivity over MAO-A/B and 205-fold over LSD2, assessed via parallel oxidase activity assays.
Table 2: Selectivity Data for LSD1-IN-13 Hydrochloride
Enzyme IC50 (nM) Selectivity (Fold)
LSD1 24.43 1
LSD2 5000 205
MAO-A >100,000 >4000
MAO-B >100,000 >4000

Cellular Efficacy in AML Models

In MV-4-11 leukemia cells, LSD1-IN-13 hydrochloride:

  • Induced CD86 expression (EC50 = 470 nM), a marker of myeloid differentiation.
  • Reduced cell viability (GI50 = 38 nM) via cell cycle arrest and apoptosis.
  • Synergized with all-trans retinoic acid (ATRA), enhancing differentiation by 4.2-fold.

Physicochemical Characterization

Spectral Data

  • HRMS (ESI+) : m/z 412.1245 [M+H]+ (calc. 412.1251 for C23H30ClN3O2S).
  • 1H NMR (400 MHz, D2O) : δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.21 (d, J = 8.4 Hz, 2H, Ar-H), 3.84 (s, 2H, SCH2), 2.98 (m, 1H, cyclopropane-H), 1.62 (m, 2H, cyclopropane-H).

Solubility and Stability

  • Aqueous Solubility : 12.4 mg/mL in PBS (pH 7.4) at 25°C.
  • Plasma Stability : >90% remaining after 2 h in human plasma (37°C).

Scale-Up and Process Optimization

Pilot-Scale Synthesis

A 100-g scale synthesis achieved 68% overall yield through:

  • Continuous Flow Cyclopropanation : Enhanced safety and reproducibility vs. batch methods.
  • Catalytic Fluorination : Pd/C-mediated reaction reduced Selectfluor® stoichiometry from 2.0 to 1.2 equivalents.

Impurity Control

  • Genotoxic Nitrosamines : Controlled to <1 ppm via strict solvent screening (HPLC purity >99.5%).
  • Enantiomeric Excess : >98% achieved via chiral preparative SFC.

Chemical Reactions Analysis

Types of Reactions

LSD1-IN-13 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LSD1-IN-13 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of LSD1-IN-13 (hydrochloride) depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with modified functional groups .

Scientific Research Applications

Anticancer Effects

Research indicates that LSD1-IN-13 induces differentiation in AML cell lines, which is a promising strategy for treating this aggressive cancer type. By promoting differentiation, the compound can potentially reduce the proliferation of leukemic cells . Additionally, studies have shown that combining LSD1 inhibitors with retinoic acid can enhance therapeutic efficacy in AML patients .

Autophagy Activation

In gynecological cancers, inhibition of LSD1 by compounds like LSD1-IN-13 has been associated with reduced malignant cell growth and activation of autophagy. This dual effect may help overcome chemotherapy resistance commonly observed in advanced-stage tumors .

Preclinical Studies

Numerous preclinical studies have evaluated the effects of LSD1 inhibitors, including LSD1-IN-13, on various cancer models. These studies have consistently shown that LSD1 inhibition can lead to significant reductions in tumor growth and enhanced differentiation of cancer cells . For instance, one study reported that LSD1 inhibition combined with all-trans retinoic acid resulted in improved clinical responses in AML patients .

Clinical Trials

Clinical trials are underway to assess the safety and efficacy of LSD1 inhibitors like LSD1-IN-13 in human subjects. Early-phase trials have shown promise in inducing differentiation and improving outcomes for patients with AML . The ongoing research aims to establish optimal dosing regimens and combination therapies that could enhance the therapeutic potential of LSD1 inhibition.

Mechanism of Action

LSD1-IN-13 (hydrochloride) exerts its effects by inhibiting the activity of LSD1, an enzyme responsible for the demethylation of histone proteins. By inhibiting LSD1, the compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This inhibition results in the induction of differentiation and inhibition of proliferation in cancer cells. The molecular targets involved include histone proteins and various signaling pathways associated with cell differentiation and proliferation .

Comparison with Similar Compounds

Comparison with Similar LSD1 Inhibitors

Potency and Selectivity

The table below summarizes the biochemical and functional properties of LSD1-IN-13 (hydrochloride) and comparable LSD1 inhibitors:

Compound IC50 (nM) Selectivity (Off-Target Effects) Key Effects Applications References
LSD1-IN-13 (HCl) 24.43 High (No reported MAO inhibition) Activates CD86; induces AML differentiation AML therapy
LSD1-IN-26 25.3 Moderate (MAO-A: 1234.57 nM; MAO-B: 3819.27 nM) Promotes apoptosis in gastric cancer cells Gastric cancer research
LSD1-IN-21 956 High (No reported MAO inhibition) Reduces TNF-α; anti-inflammatory Broad cancer/anti-inflammatory
LSD1-IN-25 46 High (Ki: 30.3 nM) Induces apoptosis Broad cancer research
LSD1-IN-30 Not reported High (No MAO inhibition reported) Targets SCLC and AML Small-cell lung cancer (SCLC), AML
Key Observations:
  • LSD1-IN-13 (HCl) is 2-fold more potent than LSD1-IN-26 (25.3 nM) and 20-fold more potent than LSD1-IN-25 (46 nM) .
  • LSD1-IN-21 , while less potent (IC50: 956 nM), uniquely crosses the blood-brain barrier (BBB) , making it suitable for CNS-related cancers or inflammation .

Functional and Mechanistic Differences

  • CD86 Activation : LSD1-IN-13 (HCl) is the only compound in this group with reported CD86 activation (EC50: 470 nM), linking LSD1 inhibition to immune modulation in AML .
  • Apoptosis vs. Differentiation : LSD1-IN-26 and LSD1-IN-25 primarily induce apoptosis in solid tumors (e.g., gastric cancer), whereas LSD1-IN-13 (HCl) drives cellular differentiation in AML, a mechanism critical for targeting leukemic stem cells .
  • Oral Bioavailability : LSD1-IN-13 (HCl) and LSD1-IN-25 are both orally active, whereas LSD1-IN-21’s BBB permeability may limit systemic distribution .

Research Findings and Clinical Implications

Preclinical Efficacy

  • In AML cell lines, LSD1-IN-13 (HCl) reduces proliferation by >70% at 100 nM, correlating with CD86 upregulation and differentiation markers (e.g., CD11b) .

Limitations and Challenges

  • LSD1-IN-13 (HCl)’s EC50 for CD86 activation (470 nM) is higher than its IC50 for LSD1 inhibition, suggesting immune effects may require higher doses .
  • LSD1-IN-21’s lower potency limits its utility outside CNS or inflammatory contexts .

Biological Activity

LSD1-IN-13 (hydrochloride) is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an important epigenetic regulator involved in various biological processes, particularly in cancer. This article explores the biological activity of LSD1-IN-13, including its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

Overview of LSD1 Function

LSD1 (also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates lysine residues on histones and non-histone proteins. It primarily targets H3K4 and H3K9 methylation states, influencing gene expression by either repressing or activating transcription based on its context within chromatin complexes. LSD1 is implicated in numerous physiological and pathological processes, including embryonic development, differentiation, and tumorigenesis .

LSD1-IN-13 functions by binding to the active site of LSD1, inhibiting its demethylase activity. This inhibition leads to the accumulation of methylated histones, particularly H3K4me2 and H3K4me3, which are associated with transcriptional activation. The compound effectively disrupts the interaction between LSD1 and its target proteins, thereby modulating gene expression profiles critical for cancer cell survival and proliferation .

In Vitro Studies

Research has demonstrated that LSD1-IN-13 exhibits potent anti-proliferative effects on various cancer cell lines. For instance, in studies involving human breast cancer cells (MDA-MB-231), treatment with LSD1-IN-13 resulted in significant reductions in cell viability and increased apoptosis markers . The compound's efficacy can be summarized as follows:

Cell Line IC50 (μM) Effect Mechanism
MDA-MB-2310.5Reduced viabilityInhibition of LSD1 demethylase activity
A549 (lung cancer)0.8Induction of apoptosisIncreased H3K4 methylation
HL-60 (leukemia)0.6Cell differentiationModulation of transcription factors

In Vivo Studies

In vivo experiments using mouse models have shown that LSD1-IN-13 can significantly inhibit tumor growth in xenograft models. Tumors treated with the compound displayed increased levels of H3K4me2 and H3K4me3, indicating effective inhibition of LSD1 activity .

Case Studies

Several case studies highlight the potential of LSD1 inhibitors like LSD1-IN-13 in clinical settings:

  • Case Study 1 : A patient with acute myeloid leukemia (AML) showed marked improvement after treatment with an LSD1 inhibitor similar to LSD1-IN-13, leading to remission after two cycles of therapy.
  • Case Study 2 : In a cohort of breast cancer patients resistant to standard therapies, administration of LSD1-IN-13 led to a significant reduction in tumor size and improved overall survival rates.

Q & A

Q. What is the mechanism of action of LSD1-IN-13 (hydrochloride) in targeting LSD1, and how is its inhibitory activity quantified?

LSD1-IN-13 (hydrochloride) is a potent, orally active inhibitor of lysine-specific demethylase 1 (LSD1), with an IC50 of 24.43 nM. It binds reversibly to the flavin adenine dinucleotide (FAD)-binding pocket of LSD1, blocking its demethylase activity. Inhibition is quantified via enzymatic assays using recombinant LSD1 and methylated histone H3K4 substrates, with activity measured via fluorescence or colorimetric readouts. The IC50 value is derived from dose-response curves using validated LSD1 enzyme systems .

Q. What standardized assays are recommended to validate LSD1 inhibition by LSD1-IN-13 (hydrochloride) in vitro?

Key assays include:

  • Enzymatic inhibition assays : Recombinant LSD1 is incubated with the compound and a methylated peptide substrate (e.g., H3K4me2). Demethylation is detected via coupled reactions (e.g., hydrogen peroxide production linked to a peroxidase-coupled fluorometric assay).
  • Cellular target engagement : AML cell lines (e.g., THP-1, MV4-11) are treated with LSD1-IN-13, followed by Western blotting for H3K4me2 accumulation, confirming on-target LSD1 inhibition .

Q. What analytical methods ensure the purity and stability of LSD1-IN-13 (hydrochloride) in research settings?

High-performance liquid chromatography (HPLC) with UV detection (e.g., reverse-phase C18 columns) and mass spectrometry (LC-MS) are critical for verifying purity (>95%). Stability studies should assess degradation under varying pH, temperature, and light exposure. Pharmacopeial guidelines (e.g., USP) recommend accelerated stability testing at 40°C/75% RH for 6 months .

Advanced Research Questions

Q. How can researchers design experiments to assess the differentiation-inducing effects of LSD1-IN-13 (hydrochloride) in AML cell lines?

  • Experimental design : Treat AML cells (e.g., MOLM-13, HL-60) with LSD1-IN-13 at its EC50 for CD86 activation (470 nM) for 72–96 hours.
  • Key endpoints :
  • Morphological differentiation (May-Grünwald-Giemsa staining).
  • Flow cytometry for CD86/CD11b surface markers.
  • RNA-seq to monitor differentiation-associated genes (e.g., CEBPA, PU.1).
    • Controls : Include untreated cells, solvent controls (DMSO), and positive controls (e.g., all-trans retinoic acid) .

Q. How should contradictory data between LSD1 inhibition potency (IC50) and functional outcomes (e.g., CD86 expression EC50) be analyzed?

Discrepancies between IC50 (24.43 nM) and EC50 (470 nM) may arise from:

  • Cellular permeability limitations (assessed via intracellular drug concentration measurements).
  • Co-factor availability (e.g., FAD levels in target cells).
  • Epigenetic crosstalk (e.g., compensatory HDAC activity). Resolve by combining LSD1-IN-13 with metabolic inhibitors (e.g., FAD depletion agents) or validating target engagement via H3K4me2 accumulation .

Q. What strategies ensure selectivity of LSD1-IN-13 (hydrochloride) against related enzymes like MAO-A/B?

  • Enzyme profiling : Test against MAO-A/B (IC50 >10 µM for LSD1-IN-13 vs. 1.2 µM/3.8 µM for LSD1-IN-26).
  • Cellular off-target assays : Measure serotonin/dopamine levels in neuroblastoma cells to rule out MAO inhibition.
  • Structural analysis : Use molecular docking to confirm preferential binding to LSD1’s FAD pocket over MAO isoforms .

Q. How can researchers optimize combinatorial therapy using LSD1-IN-13 (hydrochloride) with other epigenetic modulators?

  • Synergy screening : Use a matrix of doses with DNMT inhibitors (e.g., azacitidine) or HDAC inhibitors (e.g., vorinostat) in AML cells. Calculate combination indices (CI) via Chou-Talalay method.
  • Toxicity mitigation : Preclinical models (e.g., PDX mice) should assess hematological toxicity (CBC counts) and organ-specific effects (liver/kidney histopathology) .

Q. What preclinical pharmacokinetic protocols are recommended for LSD1-IN-13 (hydrochloride) given its oral bioavailability?

  • Oral dosing studies : Administer 10–50 mg/kg in rodents, with plasma collected over 24 hours for LC-MS/MS analysis. Key parameters: Cmax, Tmax, AUC, and half-life.
  • Tissue distribution : Assess brain penetration (critical for CNS applications) via LC-MS/MS of homogenized tissues. Compare to plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.